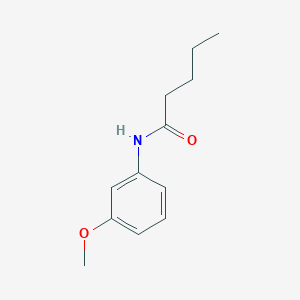

N-(3-methoxyphenyl)pentanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)pentanamide |

InChI |

InChI=1S/C12H17NO2/c1-3-4-8-12(14)13-10-6-5-7-11(9-10)15-2/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |

InChI Key |

GTOPUAOSJZXWID-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=CC=C1)OC |

Canonical SMILES |

CCCCC(=O)NC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Methoxyphenyl Pentanamide

Established Synthetic Routes for N-(3-methoxyphenyl)pentanamide

The synthesis of this compound, like other N-substituted amides, centers on the formation of a stable amide bond between an amine and a carboxylic acid or its derivative.

Principles of Amide Bond Formation

The creation of an amide bond is a fundamentally important reaction in organic chemistry. tunonlab.com It typically involves the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative. youtube.comlibretexts.org The direct reaction between a carboxylic acid and an amine is possible but requires high temperatures and is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is usually "activated" to enhance its electrophilicity.

Common strategies for the synthesis of N-aryl amides include:

Acylation with Acid Chlorides: A highly reactive acyl chloride (e.g., pentanoyl chloride) can react readily with an amine (m-anisidine) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. libretexts.org

Acylation with Acid Anhydrides: Acid anhydrides are also effective acylating agents for forming amides. libretexts.org

Coupling Agent-Mediated Amidation: This is one of the most common and mildest methods. A coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), is used to activate the carboxylic acid (pentanoic acid), forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then readily attacked by the amine. This process is often catalyzed by an additive like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The energy for this reaction is often supplied by ATP in enzymatic transformations. nih.gov

The mechanism for these reactions involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the activated carboxylic acid, forming a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride, a carboxylate, or dicyclohexylurea) yields the final amide product. tunonlab.comyoutube.com

Optimization of Reaction Conditions for Yield Enhancement

Optimizing the synthesis of this compound involves careful selection of reagents, solvents, temperature, and catalysts to maximize yield and purity. For coupling agent-mediated reactions, the choice of solvent is critical; dichloromethane (B109758) (CH2Cl2) is frequently used. nih.govacs.org

Research on the synthesis of a structurally similar compound, N-(4-methoxyphenyl)pentanamide, utilized a combination of EDCI as the coupling agent and DMAP as a catalyst in CH2Cl2 at room temperature. nih.gov This reaction proceeded for 4 hours, and after purification by column chromatography, yielded the product as a white amorphous solid. nih.gov Another study on the synthesis of 4-Amino-N-(3-methoxyphenyl)butanamide also employed EDCI in DCM, allowing the reaction to proceed for 24 hours at room temperature. acs.org

The optimization of acylation reactions can also involve exploring different catalyst systems and reaction conditions. For instance, studies on iron-catalyzed direct acylation have shown that the choice of iron source (e.g., Fe(acac)₃) and the presence of additives like pivalic acid can significantly influence reaction outcomes. rsc.org Furthermore, continuous-flow acetylation reactions have demonstrated that parameters like temperature and pressure are key variables; for the acetylation of anilines, an optimal temperature of 200°C was identified, with higher temperatures leading to decreased conversion. mdpi.comresearchgate.net

Table 1: Examples of Reaction Conditions for N-Aryl Amide Synthesis

| Reactants | Coupling Agent/Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Pentanoic acid, 4-anisidine | EDCI, DMAP | CH₂Cl₂ | Room Temp. | 4 h | 69% | nih.gov |

| Boc-5-Ava-OH, m-anisidine (B1676023) | EDCI | DCM | Room Temp. | 24 h | N/A | acs.org |

| Aniline (B41778), Acetonitrile | Al₂O₃ | Acetonitrile | 200 °C | 27 min (residence) | >99% (conversion) | mdpi.com |

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by its three main components: the amide linkage, the pentanamide (B147674) alkyl chain, and the methoxy-substituted aromatic ring.

Oxidation Pathways of the Pentanamide Moiety

The this compound molecule can undergo oxidation at several sites.

Oxidative C-N Bond Cleavage: The amide bond itself, particularly the aryl C-N bond, can be cleaved under specific oxidative conditions. A method using a cobalt(II)/Oxone catalytic system has been shown to break the C-N bond of N-aryl amides to yield primary amides. rsc.org Similarly, the hypervalent iodine reagent IBX (2-iodoxybenzoic acid) can selectively promote the oxidative cleavage of the C(aryl)-N bond under mild conditions, leaving the C(carbonyl)-N bond intact. acs.org

Oxidation of the Alkyl Chain: While the amide group is generally stable, the α-carbon of the pentanamide chain can be a site for oxidation. chemrxiv.org For related N-substituted amines, oxidation to the corresponding amides or imides can occur, suggesting the C-H bonds adjacent to the nitrogen are susceptible to oxidative transformation. chemrxiv.orgrsc.org The methoxy (B1213986) group on related structures can also be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions of the Amide Linkage and Aromatic Ring

Reduction reactions offer a key pathway for the derivatization of this compound.

Reduction of the Amide Linkage: The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgnumberanalytics.com This reaction converts the this compound into the corresponding secondary amine, N-(3-methoxyphenyl)pentylamine. This is a standard transformation in organic synthesis for converting amides to amines. libretexts.org

Reduction of the Aromatic Ring: The benzene (B151609) ring is generally resistant to reduction. However, under forcing conditions, such as high-pressure catalytic hydrogenation (e.g., using rhodium or ruthenium catalysts), the aromatic ring can be reduced to a cyclohexane (B81311) ring. The presence of the methoxy group can influence the conditions required for this transformation.

Electrophilic and Nucleophilic Substitution on the Methoxyphenyl and Pentanamide Moieties

The aromatic ring and the amide group provide sites for both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The methoxyphenyl ring is the primary site for electrophilic substitution. The outcome is determined by the directing effects of the two substituents:

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

The pentanamide group (-NHCOC₄H₉) is a deactivating, ortho-, para-directing group. Although the carbonyl group is electron-withdrawing, the nitrogen's lone pair can donate electron density to the ring, making it less deactivating than a simple acyl group and directing incoming electrophiles to the ortho and para positions.

In this compound, the methoxy group at position 3 will strongly direct incoming electrophiles to positions 2, 4, and 6. The amide group at position 1 will also direct to positions 2, 4, and 6. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur preferentially at the positions ortho and para to the methoxy group (positions 2, 4, and 6), which are also ortho and para to the amide nitrogen. The position para to the methoxy group (position 6) and the position ortho to both groups (position 2) are likely the most favored sites. Studies on related N-iodoamides have shown they can act as electrophilic iodinating agents for activated aromatic rings. journals.co.za

Nucleophilic Substitution:

On the Aromatic Ring: Direct nucleophilic aromatic substitution on the electron-rich methoxyphenyl ring is generally unfavorable unless a good leaving group is present and activated by a strong electron-withdrawing group, which is not the case here. thieme-connect.com

At the Amide Carbonyl: The amide carbonyl carbon is electrophilic and is the site for nucleophilic acyl substitution. fiveable.me The most common example is hydrolysis (cleavage by water) under acidic or basic conditions, which would break the amide bond to yield pentanoic acid and 3-methoxyaniline. numberanalytics.com

On the Pentanamide Moiety: The α-protons on the pentanamide chain (adjacent to the carbonyl) can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions with various electrophiles, allowing for derivatization at the α-position.

Advanced Synthetic Approaches for Structural Analogues

The creation of structural analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. Advanced synthetic methods provide the tools to introduce diverse structural motifs with high efficiency and selectivity.

Heck Cross-Coupling Methodologies for Aryl-Alkene Linkages

The Heck reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the coupling of aryl or vinyl halides with alkenes. organic-chemistry.org This palladium-catalyzed reaction has revolutionized synthetic organic chemistry due to its reliability and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net In the context of synthesizing analogues of this compound, the Heck reaction offers a direct route to introduce alkenyl substituents onto the aromatic ring.

The general mechanism of the Heck reaction involves the oxidative addition of an aryl halide to a palladium(0) species, followed by alkene insertion into the palladium-carbon bond, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. uwindsor.ca The regioselectivity of the alkene insertion is a critical factor, and for many substrates, the reaction proceeds with high predictability. diva-portal.org

Recent research has focused on expanding the scope and efficiency of the Heck reaction. For instance, studies have explored the use of various palladium catalysts, including those supported on polyaniline, which have shown high activity in the vinylation of aryl halides. The development of phosphine-free catalyst systems, such as those employing N-heterocyclic carbene palladium complexes, offers advantages in terms of catalyst stability and cost-effectiveness. organic-chemistry.org Furthermore, microwave-assisted Heck reactions have demonstrated the potential for significantly reduced reaction times and improved yields. organic-chemistry.org

A notable advancement is the aryl-to-alkyl radical relay Heck reaction, which enables the functionalization of C(sp³)–H bonds at the α-position of amides. nih.govrsc.org This innovative approach utilizes a palladium catalyst in conjunction with an aryl iodide to generate a radical intermediate that subsequently couples with a vinyl arene. nih.govrsc.org This method provides access to a diverse range of α-alkenylated amides, expanding the toolkit for creating complex analogues. nih.govrsc.org

The synthesis of 1,3-diarylpropene derivatives, which are structural analogues of biologically important stilbenoids, has been successfully achieved using the Heck reaction. nih.gov For example, the coupling of amido-substituted iodobenzene (B50100) precursors with eugenol (B1671780) or estragole, catalyzed by palladium(II) acetate, yields the desired products with high (E)-stereoselectivity, although as a mixture of regioisomers. nih.gov

Table 1: Examples of Heck Cross-Coupling Reactions for Amide Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst/System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium(II) acetate | Amido-substituted iodobenzene and eugenol/estragole | 1,3-diarylpropene derivatives | High (E)-stereoselectivity, formation of regioisomers. nih.gov |

| Palladium/Polyaniline | Aryl halides and alkenes | Aryl-alkene products | High catalyst activity. |

| Pd/N-Heterocyclic Carbene | Aryl halides and alkenes | Aryl-alkene products | Phosphine-free, stable catalyst. organic-chemistry.org |

| Palladium catalyst with aryl iodide | Amides and vinyl arenes | α-alkenyl amides | Aryl-to-alkyl radical relay mechanism. nih.govrsc.org |

| Pd(L-proline)₂ complex | Aryl halides and alkenes in water | Aryl-alkene products | Environmentally friendly, microwave-assisted. organic-chemistry.org |

Copper-Catalyzed Carbonylative Synthesis Techniques

Copper-catalyzed carbonylative reactions have emerged as a valuable alternative to traditional palladium-catalyzed methods for the synthesis of amides and other carbonyl-containing compounds. chemistryviews.org The lower cost and toxicity of copper make it an attractive catalyst for industrial applications. chemistryviews.org These reactions typically involve the introduction of a carbonyl group (CO) into an organic molecule, often from carbon monoxide gas or a CO surrogate.

One significant area of development is the copper-catalyzed carbonylative C–H activation. Researchers have successfully transformed the C(sp³)–H bonds of simple cycloalkanes into the corresponding imides using amides as the nitrogen source and copper as the catalyst. chemistryviews.org This oxidative carbonylation can often utilize air or other green oxidants, further enhancing its appeal from a sustainability perspective. chemistryviews.org

Copper catalysis has also proven effective in the synthesis of a wide range of secondary N-aryl alkylamides through the reductive aminocarbonylation of alkyl iodides using nitroarenes as the nitrogen source. organic-chemistry.org In this process, a single copper catalyst facilitates both the carbonylation of the alkyl iodide and the reduction of the nitroarene. organic-chemistry.org

Furthermore, a novel copper-catalyzed double carbonylation of alkyl bromides has been developed for the highly selective synthesis of α-keto amides. nih.gov Interestingly, by switching to alkyl iodides, the reaction can be controlled to produce either double- or mono-carbonylation products under different conditions. nih.gov The enantioselective hydroaminocarbonylation of alkenes catalyzed by copper provides a direct route to α-chiral secondary amides with high yields and excellent enantioselectivity. rsc.org

Table 2: Overview of Copper-Catalyzed Carbonylative Synthesis This table is interactive. Click on the headers to sort the data.

| Reaction Type | Substrates | Product | Key Features |

|---|---|---|---|

| Carbonylative C-H Activation | Cycloalkanes, Amides | Imides | Utilizes air as a green oxidant. chemistryviews.org |

| Reductive Aminocarbonylation | Alkyl Iodides, Nitroarenes | Secondary N-aryl alkylamides | Single copper catalyst for dual transformation. organic-chemistry.org |

| Double Carbonylation | Alkyl Bromides | α-Keto Amides | Highly selective process. nih.gov |

| Controllable Carbonylation | Alkyl Iodides | α-Keto Amides or Amides | Product selectivity controlled by reaction conditions. nih.gov |

| Enantioselective Hydroaminocarbonylation | Alkenes | α-Chiral Secondary Amides | High yields and enantioselectivity. rsc.org |

Chemoenzymatic Synthesis and Biocatalysis in Pentanamide Production

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical transformations, offers a powerful and sustainable approach for the production of complex molecules like pentanamide analogues. nih.gov Biocatalysis, the use of natural catalysts like enzymes, is increasingly recognized for its role in green chemistry and the synthesis of active pharmaceutical ingredients. nih.gov

Lipases are a class of enzymes that have been extensively studied and utilized for amide bond formation. rsc.org They are particularly attractive due to their stability in organic solvents and their ability to catalyze reactions with high regio- and enantioselectivity. frontiersin.orgsci-hub.se The immobilized lipase (B570770) Novozym 435, derived from Candida antarctica, is one of the most commonly used lipases for amidation reactions. rsc.orgfrontiersin.org It has been successfully employed in the selective N-acylation of amino alcohols, achieving high yields in solvent-free systems. frontiersin.orgresearchgate.net The mechanism often involves an initial O-acylation followed by a spontaneous O- to N-acyl migration. frontiersin.org

The kinetic resolution of racemic amines is a key application of lipases in organic synthesis. rsc.org This process allows for the separation of enantiomers by selectively acylating one enantiomer, leaving the other unreacted. rsc.org This has been applied on an industrial scale for the production of chiral amines. rsc.org

Adenylating enzymes represent another class of biocatalysts with potential for amide bond formation. nih.gov Research has shown that the first adenylation domain of tyrocidine synthetase 1 can catalyze the direct formation of tryptophyl-N-alkylamides by activating an amino acid and then reacting it with a primary or secondary amine. nih.gov This method is notable for its broad substrate flexibility. nih.gov

The integration of biocatalytic steps into manufacturing processes is becoming more common in the pharmaceutical industry. swissbiotech.org Companies are increasingly looking to replace metal catalysts with enzymes to avoid heavy metal contamination and to develop more sustainable processes. swissbiotech.org The development of continuous flow biocatalysis, where reactants are continuously passed through a reactor containing an immobilized enzyme, further enhances the efficiency and scalability of these processes. au.dk

Table 3: Enzymes in the Synthesis of Amide Analogues This table is interactive. Click on the headers to sort the data.

| Enzyme Class | Example Enzyme | Application | Key Advantages |

|---|---|---|---|

| Lipase | Novozym 435 (Candida antarctica) | Selective N-acylation, Kinetic resolution of amines | High regioselectivity, Stability in organic solvents, Solvent-free conditions. rsc.orgfrontiersin.orgresearchgate.net |

| Adenylating Enzyme | Tyrocidine Synthetase 1 (first adenylation domain) | Direct amide bond formation | Broad substrate flexibility, Less side products. nih.gov |

| Transaminase | Amine transaminase from Ruegeria pomeroyi | Asymmetric synthesis of chiral amines | High enantioselectivity. mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton NMR (¹H NMR) spectroscopy of N-(3-methoxyphenyl)pentanamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the structure. The chemical shift (δ), signal multiplicity, and coupling constants (J) provide a complete picture of the proton framework.

The ¹H NMR spectrum shows a singlet for the amide proton (N-H) around δ 7.60 ppm. rsc.org The aromatic protons on the methoxy-substituted ring appear in their characteristic region. A triplet at δ 7.32 ppm corresponds to the proton at the C2 position, showing coupling to its two neighbors. rsc.org The proton at C5 resonates as a triplet at δ 7.17 ppm, while the protons at C4 and C6 appear as multiplets around δ 6.97 and δ 6.64 ppm, respectively. rsc.org The methoxy (B1213986) group (-OCH₃) protons give a sharp singlet at approximately δ 3.76 ppm. rsc.org

The pentanamide (B147674) side chain protons are also clearly resolved. The methylene (B1212753) protons (α-CH₂) adjacent to the carbonyl group appear as a triplet around δ 2.34 ppm. rsc.org The subsequent methylene groups (β-CH₂ and γ-CH₂) show as multiplets in the δ 1.61-1.77 ppm and δ 1.37 ppm regions, respectively. rsc.org Finally, the terminal methyl group (-CH₃) of the pentyl chain gives a characteristic triplet at approximately δ 0.92 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 7.60 | s | - | N-H |

| 7.32 | t | 2.3 | Ar-H (C2-H) |

| 7.17 | t | 8.1 | Ar-H (C5-H) |

| 6.97 | d | 8.0 | Ar-H (C4-H) |

| 6.64 | dd | 8.2, 2.6 | Ar-H (C6-H) |

| 3.76 | s | - | -OCH₃ |

| 2.34 | t | - | -C(=O)CH₂- |

| 1.61-1.77 | m | - | -CH₂- |

| 1.37 | dq | 14.6, 7.3 | -CH₂- |

| 0.92 | t | 7.3 | -CH₃ |

Data recorded in CDCl₃ at 300 MHz. rsc.org

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound displays a signal for each unique carbon atom.

The carbonyl carbon (C=O) of the amide group is typically the most downfield signal, appearing around δ 171.73 ppm. rsc.org The aromatic carbons show signals in the δ 105-160 ppm range. The carbon attached to the methoxy group (C3) resonates at δ 160.05 ppm, while the carbon bonded to the nitrogen atom (C1) is found at δ 139.25 ppm. rsc.org The other aromatic carbons (C2, C4, C5, C6) are observed at δ 109.98, 111.89, 129.52, and 105.47 ppm, respectively. rsc.org The methoxy carbon itself gives a signal at δ 55.19 ppm. rsc.org

For the pentyl chain, the α-carbon appears at δ 37.46 ppm, with the subsequent carbons resonating further upfield at δ 27.62 ppm (β-C), δ 22.31 ppm (γ-C), and δ 13.74 ppm for the terminal methyl carbon. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 171.73 | C=O |

| 160.05 | Ar-C (C3) |

| 139.25 | Ar-C (C1) |

| 129.52 | Ar-C (C5) |

| 111.89 | Ar-C (C4) |

| 109.98 | Ar-C (C2) |

| 105.47 | Ar-C (C6) |

| 55.19 | -OCH₃ |

| 37.46 | -C(=O)CH₂- |

| 27.62 | -CH₂- |

| 22.31 | -CH₂- |

| 13.74 | -CH₃ |

Data recorded in CDCl₃ at 75 MHz. rsc.org

Proton NMR (¹H NMR) for Elucidating Proton Environments

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of a compound's elemental composition and confirmation of its molecular formula.

For this compound, ESI-HRMS is commonly used. This soft ionization technique typically generates the protonated molecular ion [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated value for the expected molecular formula, C₁₂H₁₇NO₂. A close match between the found and calculated values provides strong evidence for the compound's identity. For this compound, the calculated mass for the [M+H]⁺ ion is 208.1332, and the experimentally found value is 208.1334, confirming the molecular formula. rsc.org

Table 3: ESI-HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and methoxyphenyl moieties.

Key absorptions include a sharp peak around 3375 cm⁻¹ corresponding to the N-H bond stretching of the secondary amide. researchgate.net The carbonyl (C=O) stretching vibration of the amide group is observed as a strong, intense band at approximately 1671 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region. researchgate.net The C-O stretching of the methoxy group can be identified by bands in the 1284-1156 cm⁻¹ range. acs.org Finally, C-H stretching vibrations from both the aromatic ring and the aliphatic chain are observed around 3071 cm⁻¹ and 2937 cm⁻¹, respectively. acs.org

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3375 | N-H Stretch | Secondary Amide |

| ~3071 | C-H Stretch | Aromatic |

| ~2937 | C-H Stretch | Aliphatic |

| ~1671 | C=O Stretch | Amide I |

| ~1600 | C=C Stretch | Aromatic Ring |

Complementary Spectroscopic and Diffraction Techniques for Definitive Structural Assignment

While ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy provide a robust characterization, other techniques can offer further structural confirmation. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively establish the connectivity between protons and carbons.

For an unambiguous, three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard. In cases where a suitable single crystal of this compound can be grown, this technique can determine the precise spatial arrangement of all atoms, bond lengths, and bond angles. Studies on the crystal structure of this compound have revealed details such as intermolecular N-H···O hydrogen-bonding interactions between the amide N-H and the carbonyl oxygen atoms, which influence the packing of the molecules in the solid state. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic electronic properties of a molecule. aps.orgimperial.ac.uk These calculations help in understanding the distribution of electrons and identifying regions within the molecule that are susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.orgimperial.ac.uk It is based on the principle that all the properties of a system can be determined from its electron density. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity. journaljpri.com

Table 1: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Description |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a stable system. |

| Global Hardness (η) | Represents the resistance to change in the electron distribution. |

| Global Softness (S) | The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. |

This table presents a selection of important reactivity descriptors that can be calculated using DFT to predict the chemical behavior of N-(3-methoxyphenyl)pentanamide.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com Conversely, a small HOMO-LUMO gap indicates higher reactivity and lower stability. researchgate.net The analysis of the HOMO-LUMO gap can, therefore, provide insights into the potential bioactivity of a compound through intermolecular charge transfer. irjweb.com

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

This table would typically display the calculated energy values for the HOMO, LUMO, and the resulting energy gap for this compound, obtained from quantum chemical calculations. These values are essential for assessing the molecule's reactivity and stability.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule (ligand) interacts with a protein's binding site. researchgate.net

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. For instance, a study involving a related compound, N-(3-methoxyphenyl)glycyl, which is part of a larger inhibitor, showed its interaction with the SARS-CoV 3CL protease. nih.gov The simulation revealed that the amino group of the N-(3-methoxyphenyl)glycyl moiety formed a significant hydrogen bond with the backbone of the amino acid residue Glu166 of the protease. nih.gov This type of information is crucial for understanding the molecular basis of a compound's biological activity. The accuracy of these predictions can be influenced by factors such as the treatment of hydrogen atoms on the ligand and the scoring functions used by the docking software. nih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. irjweb.com These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. For example, in the docking study of the N-(3-methoxyphenyl)glycyl-containing inhibitor with SARS-CoV 3CL protease, Glu166 was identified as a key interacting residue. nih.gov Understanding these interactions helps in elucidating the binding site's characteristics and can guide the design of more potent and selective inhibitors.

Table 3: Predicted Ligand-Protein Interactions

| Interacting Residue | Interaction Type |

| e.g., Glu166 | e.g., Hydrogen Bond |

| e.g., Met49 | e.g., Hydrophobic |

| e.g., His41 | e.g., Pi-Alkyl |

This interactive table would list the specific amino acid residues of a target protein that are predicted to interact with this compound, along with the nature of those interactions as determined by molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to study the conformational changes and stability of a ligand when it is bound to a protein. nih.gov Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org

In the context of this compound, MD simulations can assess the stability of its complex with a target protein. nih.gov For instance, a study on a dipeptide-type inhibitor containing an N-(3-methoxyphenyl)glycyl group used MD simulations to examine the stability of the inhibitor-protease complex. nih.gov Such simulations can reveal how the ligand and protein adapt to each other and whether the key interactions observed in docking are maintained over time.

In Silico Pharmacokinetic and Drug-Likeness Assessment

In silico (computer-based) methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate early in the discovery pipeline. scbdd.com While direct computational studies on this compound are limited in the available literature, extensive in silico analysis has been performed on its structural isomer, N-(4-methoxyphenyl)pentanamide . nih.govresearchgate.net The findings for this closely related compound provide a valuable framework for understanding the likely pharmacokinetic profile of this compound. These predictions are often made using web-based platforms like SwissADME, which calculate a range of physicochemical and pharmacokinetic parameters from a molecule's structure. prismbiolab.com

Oral bioavailability is a critical parameter for orally administered drugs, and it is heavily influenced by gastrointestinal (GI) absorption. uniroma1.itmdpi.com Computational models predict GI absorption based on factors like lipophilicity, polar surface area, and solubility. simulations-plus.comnih.gov

For the related compound, N-(4-methoxyphenyl)pentanamide, in silico studies predicted a high level of gastrointestinal absorption. nih.govresearchgate.net The compound also demonstrated excellent adherence to various "drug-likeness" rules, including Lipinski's rule of five, with no violations. researchgate.net These rules correlate physicochemical properties with the likelihood of a compound being an orally active drug. prismbiolab.com The data suggested that with adequate water solubility and favorable log P values, N-(4-methoxyphenyl)pentanamide is a good candidate for oral administration. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound would exhibit a comparable high potential for GI absorption.

Table 1: Comparative In Silico Pharmacokinetic Predictions Data below is for the structural isomer N-(4-methoxyphenyl)pentanamide, as a reference.

| Parameter | Predicted Value for N-(4-methoxyphenyl)pentanamide nih.gov | Reference Compound: Albendazole (B1665689) nih.gov |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | High |

| Blood-Brain Barrier (BBB) Permeant | Yes | No |

| CYP1A2 Inhibitor | Yes | Yes |

| Lipinski Rule of Five Violations | 0 | 0 |

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). scielo.br This permeation is predicted using computational models that consider properties like molecular size, lipophilicity, and hydrogen bonding capacity. nih.govmdpi.comresearchgate.net The VolSurf method, for example, transforms 3D molecular fields into descriptors to estimate BBB permeation. nih.govresearchgate.net

In the case of the isomer N-(4-methoxyphenyl)pentanamide, in silico models predicted that it is capable of permeating the BBB. nih.govresearchgate.net This contrasts with the reference anthelmintic drug, albendazole, which was predicted not to be BBB permeant. nih.gov This prediction suggests that compounds based on the N-(methoxyphenyl)pentanamide scaffold could be investigated for CNS activity.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of the majority of drugs and other xenobiotics. mdpi.comresearchgate.net Predicting a compound's potential to inhibit specific CYP isoforms is critical for avoiding adverse drug-drug interactions. rsc.orgdrugbank.com Machine learning models and docking simulations are commonly used to predict CYP inhibition. rsc.orgmdpi.com

The in silico assessment of N-(4-methoxyphenyl)pentanamide predicted that it acts as an inhibitor of CYP enzymes, specifically noting its potential to inhibit the CYP1A2 isoform. nih.govresearchgate.net This is an important consideration in drug development, as inhibition of major metabolic pathways can alter the pharmacokinetics of co-administered drugs. uef.fi

Blood-Brain Barrier Permeation Prediction

Virtual Screening Techniques for Identifying Potential Ligands

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. rsc.orgbiomedpharmajournal.org This process can be ligand-based, where known active molecules are used to find others with similar properties, or structure-based, which requires the 3D structure of the target. ugm.ac.id

Homology Modeling for Target Protein Structure Prediction

When the experimental 3D structure of a target protein is unknown, homology modeling can be used to build a predictive model. nih.gov This technique relies on the principle that proteins with similar amino acid sequences (homologs) adopt similar three-dimensional structures. davuniversity.org The process involves identifying a protein of known structure (the template) that has a high sequence similarity to the target protein. davuniversity.org

In a scenario where this compound is found to have activity against a specific protein for which no crystal structure exists, homology modeling would be a critical next step. By building a 3D model of the target protein, researchers can then use molecular docking to simulate how this compound binds to it. nih.gov This provides insights into the specific molecular interactions driving the binding event and can guide the rational design of derivatives with improved affinity and selectivity.

Biological Activity and Mechanistic Investigations of N 3 Methoxyphenyl Pentanamide and Analogues

Anthelmintic Activity Evaluation

Analogues of N-(3-methoxyphenyl)pentanamide have been identified as promising candidates for new anthelmintic drugs. Research into these compounds is driven by the need for new treatments for parasitic diseases, as many existing drugs face issues of declining efficacy. nih.govnih.gov

In Vitro Assessment against Helminth Parasites (e.g., Toxocara canis)

An analogue, N-(4-methoxyphenyl)pentanamide, which was developed through the molecular simplification of the widely used anthelmintic albendazole (B1665689), has demonstrated significant activity against the nematode Toxocara canis. nih.govnih.gov T. canis is a roundworm that can cause toxocariasis in humans. nih.gov

In vitro studies were conducted to assess the viability of infective third-stage larvae (L3) of T. canis when exposed to N-(4-methoxyphenyl)pentanamide. The compound's effect was found to be both time- and concentration-dependent, similar to the action of albendazole. nih.gov At a concentration of 50 μM, N-(4-methoxyphenyl)pentanamide immobilized the larvae after 48 hours of exposure, and the death of all parasites was observed after 72 hours. nih.gov In comparison, albendazole achieved these effects more rapidly, at 24 and 48 hours, respectively. nih.gov

A key finding from these studies was the compound's favorable cytotoxicity profile. Compared to albendazole, which showed significant cytotoxicity against human and animal cell lines, N-(4-methoxyphenyl)pentanamide displayed significantly lower toxicity, making it a promising candidate for further development. nih.govnih.gov

Table 1: In Vitro Larval Viability of Toxocara canis L3

Exploration of Putative Mechanisms of Action (e.g., Interference with Microtubule Dynamics, Glucose Metabolism Disruption)

The mechanism of action for N-(4-methoxyphenyl)pentanamide is hypothesized to be similar to that of benzimidazoles like albendazole, from which it was derived. nih.gov The primary mechanism for benzimidazole (B57391) anthelmintics involves interference with microtubule dynamics. These drugs bind to the β-tubulin subunit, inhibiting its polymerization into microtubules. This disruption affects essential cellular functions in the parasite, including cell division, motility, and intracellular transport, ultimately leading to its death.

Furthermore, disruption of microtubule-dependent processes can indirectly affect energy metabolism. The impaired cellular transport system can disrupt the uptake and metabolism of glucose, a critical energy source for helminths. Some studies suggest that the regulation of gene expression associated with glucose metabolism is a key factor in cell proliferation and survival, and its disruption can be a viable therapeutic strategy. nih.gov

Enzyme Inhibition Studies

The structural motif of this compound is present in various compounds designed as enzyme inhibitors, targeting a range of diseases from viral infections to neurodegenerative disorders.

Characterization of Inhibition Kinetics: Competitive, Non-competitive, Uncompetitive, and Mixed Inhibition

The interaction between an enzyme and an inhibitor is characterized by its inhibition kinetics, which can be classified into several types:

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing directly with the substrate. This type of inhibition increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax). sci-hub.se Many non-steroidal anti-inflammatory drugs (NSAIDs) act as competitive inhibitors of cyclooxygenase (COX) enzymes. brieflands.com

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). nih.gov This reduces the Vmax but does not change the Km for the substrate. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both Vmax and Km. sci-hub.se

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km.

Studies on analogues and related structures have demonstrated these various modes of inhibition. For instance, certain pterin-sulfonamide conjugates have been shown to be competitive inhibitors of dihydropteroate (B1496061) synthase. nih.gov GSK3β inhibitor VIII is an ATP-competitive inhibitor of its target kinase. caymanchem.com In contrast, some inhibitors of cytochrome P450 enzymes can display noncompetitive inhibition. nih.gov

Molecular Basis of Enzyme-Inhibitor Complex Formation

The formation of a stable enzyme-inhibitor complex is the molecular foundation of an inhibitor's function. nih.gov This interaction is governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the inhibitor and amino acid residues in the enzyme's binding pocket.

Docking studies on dipeptide-type inhibitors of the SARS-CoV 3CL protease, which incorporate an N-(3-methoxyphenyl)glycine moiety, provide insight into these interactions. nih.govnih.gov These studies revealed a notable hydrogen bond between the amino group of the N-(3-methoxyphenyl)glycine portion of the inhibitor and the backbone of the amino acid residue Glu166 of the protease. nih.gov This specific interaction was observed to be crucial for the potent inhibition of the enzyme. nih.gov The formation of such stable complexes prevents the substrate from binding or the catalytic reaction from proceeding, thereby inactivating the enzyme. nih.gov

Investigation of Specific Enzyme Targets

The N-(3-methoxyphenyl)amide scaffold and its analogues have been investigated as inhibitors for several key enzyme targets.

Enzymes Involved in Inflammatory Processes: Some methoxyphenyl derivatives have been explored for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process by reducing the synthesis of prostaglandin (B15479496) E₂. vulcanchem.com NSAIDs are a well-known class of drugs that competitively inhibit COX enzymes to produce their anti-inflammatory effects. brieflands.com

SARS-CoV 3CL Protease: The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, making it a prime target for antiviral drugs. frontiersin.orgbiorxiv.org Dipeptide inhibitors incorporating an N-(3-methoxyphenyl)glycine scaffold have shown potent activity against SARS-CoV 3CLpro. nih.govnih.gov One such compound demonstrated an inhibitory constant (Ki) of 0.39 μM. nih.gov Further modifications of this scaffold led to even more potent derivatives, with Ki values in the nanomolar range, highlighting the importance of this structural component for high-affinity binding. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes and linked to diseases like Alzheimer's and mood disorders. nih.govnih.gov Consequently, it is a significant target for drug development. nih.gov While direct inhibition by this compound is not documented, various heterocyclic compounds serve as GSK-3β inhibitors, often in an ATP-competitive manner. caymanchem.complos.org For example, GSK3β Inhibitor VIII, a thiazole (B1198619) derivative, is a potent ATP-competitive inhibitor with a Ki of 38 nM. caymanchem.com

Dihydropteroate Synthetase (DHPS): This enzyme is crucial for the folate biosynthesis pathway in microorganisms and is the target of sulfonamide antibiotics. nih.govtandfonline.com These drugs act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA), to disrupt folate synthesis and prevent microbial replication. tandfonline.com

Table 2: Enzyme Inhibitory Activity of Selected Analogues/Related Compounds

Cellular and Biochemical Modulations

The compound this compound and its analogues have demonstrated notable effects on fundamental cellular processes, particularly in the context of cancer cell lines. Research has shown that these compounds can significantly reduce cell viability and trigger apoptosis, the process of programmed cell death.

For instance, a simplified derivative, N-(4-methoxyphenyl)pentanamide, exhibited significantly lower cytotoxicity compared to the established drug albendazole, with cell viability remaining above 90% at a 100 µM concentration, whereas albendazole reduced viability to approximately 50%. This suggests that simpler pentanamide (B147674) derivatives might present a safer therapeutic profile. In another study, N-(4-methoxyphenyl)pentanamide showed a reduced cytotoxicity profile on both human and animal cell lines compared to albendazole. researchgate.netnih.gov Specifically, albendazole led to a 30% and 50% reduction in the viability of human and animal cells, respectively, while the effect of N-(4-methoxyphenyl)pentanamide was comparatively less severe. researchgate.netnih.gov

Analogues of this compound have also been extensively studied for their cytotoxic effects. For example, certain 1,3-diarylpropene derivatives have shown significant anticancer properties against various cancer cell lines, including HT-29, P388, DU-145, MCF-7, and BxPC-3. mdpi.com Similarly, novel chalcone (B49325) derivatives have displayed antiproliferative activity against cell lines such as K562, MGC-803, HCT-116, and MCF-7. mdpi.com One such derivative, compound 13e, was particularly effective against MGC-803, HCT-116, and MCF-7 cells, with IC50 values of 1.52 µM, 1.83 µM, and 2.54 µM, respectively. mdpi.com

The induction of apoptosis is a key mechanism behind the anticancer activity of these compounds. A diarylpentanoid analogue, MS13, was found to be more cytotoxic to both primary (SW480) and metastatic (SW620) human colon cancer cells than curcumin. nih.gov Treatment with MS13 led to morphological changes characteristic of apoptosis, an increase in caspase-3 activity, and a decrease in Bcl-2 protein levels in both cell lines. nih.gov In non-small cell lung cancer (NSCLC) cells (NCI-H520 and NCI-H23), MS13 also induced apoptosis, as evidenced by morphological changes, increased caspase-3 activity, and decreased Bcl-2 protein concentration. nih.gov

Furthermore, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been shown to reduce the viability of human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov Compounds 36, 19, and 6 were most effective against the MDA-MB-231 cell line, reducing cell viability to 43.7 ± 7.4%, 44.6 ± 8.0%, and 46.2 ± 5.0%, respectively. nih.gov

Table 1: In Vitro Effects of this compound and Analogues on Cancer Cell Lines

| Compound/Analogue | Cell Line(s) | Observed Effects | Citation(s) |

|---|---|---|---|

| N-(4-methoxyphenyl)pentanamide | Human and animal cell lines | Reduced cytotoxicity compared to albendazole | researchgate.netnih.gov |

| 1,3-Diarylpropene derivatives | HT-29, P388, DU-145, MCF-7, BxPC-3 | Significant anticancer properties | mdpi.com |

| Chalcone derivative 13e | MGC-803, HCT-116, MCF-7 | Antiproliferative activity (IC50: 1.52 µM, 1.83 µM, 2.54 µM) | mdpi.com |

| Diarylpentanoid MS13 | SW480, SW620 (colon cancer) | Greater cytotoxicity than curcumin, apoptosis induction | nih.gov |

| Diarylpentanoid MS13 | NCI-H520, NCI-H23 (NSCLC) | Apoptosis induction, increased caspase-3, decreased Bcl-2 | nih.gov |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives (36, 19, 6) | MDA-MB-231 (breast cancer) | Reduced cell viability | nih.gov |

The biological effects of this compound and its analogues are often mediated through their interaction with various cellular signaling pathways that regulate cell survival, proliferation, and inflammation. Natural compounds, in general, are known to modulate key pathways such as NF-κB, MAPK, Akt, and p53 to induce apoptosis in cancer cells. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a crucial regulator of cellular processes. nih.gov Flavonoids, for example, can modulate the ERK signaling pathway, which is typically associated with pro-survival signals. nih.gov The ERK-p38MAPK-STAT3 signaling axis has been shown to regulate iNOS expression and infection in senescent cells, highlighting the interconnectedness of these pathways. nih.govfrontiersin.org

The PI3K/Akt pathway is another critical pro-survival signaling system that is a target for modulation. nih.gov Inhibition of this pathway can lead to apoptosis. nih.gov Diarylpentanoid MS13, an analogue of curcumin, has been found to induce antiproliferation and apoptosis in non-small cell lung cancer cells by modulating genes associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK pathways. nih.gov

The NF-κB pathway is a significant factor in cancer progression. mnba-journal.com Bisdemethoxycurcumin, a curcuminoid, has been shown to influence this pathway. mnba-journal.com Caffeic acid, another natural compound, can suppress the pro-inflammatory response stimulated by lipopolysaccharides by blocking the activation of NF-κB and MAPK in macrophages. scielo.br

Nerve Growth Factor (NGF) signaling through its TrkA receptor also plays a role in cellular processes relevant to disease. Upon NGF binding, the TrkA receptor activates downstream pathways including PLCγ, MAPK/ERK, and PI3K/Akt. mdpi.com The c-Jun/p38MAPK/ASIC3 pathways, specifically activated by NGF through TrkA, are crucial in the development of mechanical allodynia. nih.gov This suggests a complex interplay of signaling cascades that can be influenced by compounds targeting these pathways.

In Vitro Effects on Cellular Processes (e.g., Cell Viability Reduction, Apoptosis Induction in Cancer Cell Lines)

Screening for Broad-Spectrum Biological Activities (e.g., Antimicrobial, Anticancer, Anti-inflammatory, Antioxidant, Neuroprotective)

This compound and its analogues have been investigated for a wide array of biological activities, demonstrating their potential as versatile therapeutic agents.

Antimicrobial Activity: The presence of a sulfonamide group in some related compounds suggests potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide is believed to have antibacterial properties. Another analogue, N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, exhibits broad-spectrum antimicrobial effects, which are attributed to its thiadiazole and methoxyphenyl components. vulcanchem.com The proposed mechanisms include disruption of the cell membrane and inhibition of enzymes like dihydrofolate reductase (DHFR) or DNA gyrase. vulcanchem.com Furthermore, certain quinazoline (B50416) analogues have shown antifungal and antimycobacterial activities. arabjchem.org

Anticancer Activity: As detailed in section 5.3.1, anticancer activity is a prominent feature of this class of compounds. Research has demonstrated that this compound analogues can inhibit the proliferation of various cancer cell lines. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxicity against human glioblastoma and triple-negative breast cancer cells. nih.gov The anticancer potential of related structures, such as pyrazole (B372694) derivatives and quinazoline-sulfonyl compounds, has also been noted.

Anti-inflammatory Activity: Structurally related compounds have been linked to anti-inflammatory effects. The methoxyphenyl group in N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is thought to inhibit cyclooxygenase-2 (COX-2), leading to a reduction in the synthesis of prostaglandin E₂. vulcanchem.com Chalcone derivatives are also known for their anti-inflammatory properties. mdpi.com Additionally, extracts from Peganum harmala, which contains related compounds, have demonstrated anti-inflammatory effects. acs.org

Antioxidant Activity: Several analogues have been identified as potent antioxidants. nih.gov For example, the antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide was found to be approximately 1.4 times higher than that of ascorbic acid. nih.gov Curcuminoids, which share some structural similarities, are well-known for their antioxidant properties. nih.gov

Neuroprotective Activity: A novel molecule, (E)-5-(1,2-dithiolan-3-yl)-N-(3-(3-(4-hydroxy-3-methoxyphenyl)acrylamido)propyl)pentanamide, designed by coupling ferulic acid, 1,3-diaminopropane, and lipoic acid, has shown promise as a neuroprotective agent. mdpi.com Curcuminoids have also been studied for their neuroprotective effects, which are partly attributed to the reduction of nitric oxide-induced peroxynitrite formation and apoptosis. nih.gov

Table 2: Broad-Spectrum Biological Activities of this compound and Analogues

| Biological Activity | Compound/Analogue Class | Key Findings | Citation(s) |

|---|---|---|---|

| Antimicrobial | N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide | Potential antibacterial properties. | |

| N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide | Broad-spectrum antimicrobial effects. | vulcanchem.com | |

| Quinazoline analogues | Antifungal and antimycobacterial activities. | arabjchem.org | |

| Anticancer | 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Cytotoxicity against glioblastoma and breast cancer cells. | nih.gov |

| N-(1,3-dioxoisoindol-5-yl)pentanamide | Potent inhibition of cancer cell proliferation. | ||

| Anti-inflammatory | N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide | Potential inhibition of COX-2. | vulcanchem.com |

| Chalcone derivatives | Known anti-inflammatory properties. | mdpi.com | |

| Antioxidant | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Higher antioxidant activity than ascorbic acid. | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | Higher antioxidant activity than ascorbic acid. | nih.gov | |

| Neuroprotective | (E)-5-(1,2-dithiolan-3-yl)-N-(3-(3-(4-hydroxy-3-methoxyphenyl)acrylamido)propyl)pentanamide | Promising neuroprotective agent. | mdpi.com |

| Curcuminoids | Reduction of NO-induced peroxynitrite and apoptosis. | nih.gov |

Structure Activity Relationship Sar Studies of N 3 Methoxyphenyl Pentanamide Derivatives

Systematic Chemical Modifications of the Pentanamide (B147674) Backbone and their Biological Implications

The pentanamide backbone of N-(3-methoxyphenyl)pentanamide is a critical determinant of its biological profile. Modifications to the length and composition of this alkyl chain have been shown to significantly impact activity.

Studies on analogous N-alkyl amides have demonstrated that the length of the alkyl chain is a crucial factor for biological efficacy. For instance, in a series of N-propyl-alkanamides, variations in the carbon chain length of the alkanoamide portion led to different levels of activity. It was observed that N-propyl-butyramide (a four-carbon chain) exhibited potent activity, which decreased as the chain length increased to pentanamide and hexanamide. vulcanchem.com This suggests that an optimal chain length exists for maximizing biological response, and deviations from this optimum can lead to a reduction in potency. This principle is further supported by research on other amide-containing compounds where shorter C-5 substituents on a pyrimidine (B1678525) ring resulted in greater potency.

In a series of naphthalene-1,4-dione analogues, replacing a halogen with an amide functionality retained potency while improving specificity. Within this series, the propionamide, butyramide, and pentanamide analogues showed similar potency, indicating that for this particular scaffold, a chain length of three to five carbons in the amide moiety is well-tolerated.

Furthermore, the introduction of different functional groups within the amide backbone can also modulate activity. For example, in a series of suberoylanilide hydroxamic acid (SAHA) analogs, the length of the methylene (B1212753) chain in the linker region, which is analogous to the pentanamide backbone, had a strong effect on inducing biological activity. nih.gov

These findings collectively suggest that the pentanamide backbone of this compound is a key region for structural modification. The length of the alkyl chain appears to be finely tuned for optimal activity, with both increases and decreases from the five-carbon pentanamide potentially leading to altered biological effects.

Table 1: Effect of Alkyl Chain Length on the Biological Activity of N-propyl-alkanamides

| Compound | Alkyl Chain of Amide | Number of Carbon Atoms | LC50 (µg/mL) |

| N-propyl-butyramide | Butyramide | 4 | 67.46 |

| N-propyl-pentanamide | Pentanamide | 5 | 83.49 |

| N-propyl-hexanamide | Hexanamide | 6 | 96.53 |

Data sourced from a study on the antinemic activity of N-alkyl substituted amides. vulcanchem.com

Exploration of Substituent Effects on the Methoxyphenyl Moiety

The 3-methoxyphenyl (B12655295) group is another crucial component of the this compound structure, offering a site for modifications that can significantly influence biological activity. The position of the methoxy (B1213986) group and the introduction of other substituents on the phenyl ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Comparative studies on N-methoxyphenyl derivatives have highlighted the importance of the methoxy group's position. In a study of N-phenyl cinnamamide (B152044) derivatives, compounds with a methoxy group at the para-position of the N-phenyl ring showed different Nrf2/ARE luciferase activity compared to those with other substituents. mdpi.com Similarly, in a series of naphthalene-1-carboxanilides, N-(2-methoxyphenyl)naphthalene-1-carboxamide and N-(3-methoxyphenyl)naphthalene-1-carboxamide demonstrated higher antimycobacterial activity than the N-(4-methoxyphenyl) analog, suggesting that the ortho and meta positions are favorable for this specific activity. mdpi.com

The nature of the substituent on the phenyl ring also plays a critical role. In N-phenyl cinnamamide derivatives, a chloro group at the para-position of the N-phenyl ring resulted in the highest activity, while other electron-donating groups like dimethylamine, methoxy, and ethoxy showed varied effects. mdpi.com In another study on N-aryl propynamides, the introduction of a para-fluoro or para-methoxy moiety on the aniline (B41778) ring influenced the reaction course. acs.org

Furthermore, research on 1,3,4-thiadiazole (B1197879) derivatives has shown that the presence of a 3-methoxyphenyl substituent is important for antitumor activity. nih.gov Specifically, derivatives with a 3-methoxyphenyl group at the 5-position of the thiadiazole ring were more active than those with the same substituent at the 2-position. nih.gov This underscores the positional importance of the methoxy group for biological activity.

These studies collectively indicate that both the position of the methoxy group and the nature of other substituents on the phenyl ring of this compound are key determinants of its biological activity.

Table 2: Antimycobacterial Activity of N-methoxyphenylnaphthalene-1-carboxamide Isomers

| Compound | Position of Methoxy Group | Antimycobacterial Activity (Compared to Rifampicin) |

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | ortho | 2-fold higher |

| N-(3-Methoxyphenyl)naphthalene-1-carboxamide | meta | 2-fold higher |

| N-(4-Methoxyphenyl)naphthalene-1-carboxamide | para | Less active |

Data derived from a study on ring-substituted naphthalene-1-carboxanilides. mdpi.com

Influence of Chiral Centers and Stereochemistry on Activity and Selectivity

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on biological activity. nih.gov The introduction of chiral centers into the this compound scaffold can lead to enantiomers or diastereomers with distinct pharmacological profiles, including differences in potency, efficacy, and selectivity.

While specific studies on the stereochemistry of this compound are not extensively reported, the principles of chiral synthesis and the influence of stereoisomerism are well-established in medicinal chemistry. nih.govekb.eg The synthesis of enantiomerically pure compounds is crucial as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even produce adverse effects. ekb.eg

Methods for achieving enantioselective synthesis include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. pharmacophorejournal.com For instance, chiral auxiliaries can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they are removed to yield the desired enantiomerically enriched product. ekb.eg Asymmetric catalysis employs chiral catalysts to favor the formation of one enantiomer over the other. pharmacophorejournal.com

The separation of racemic mixtures into individual enantiomers can be achieved through techniques like chiral chromatography. cuni.cz This method utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

In analogous systems, the importance of stereochemistry has been demonstrated. For example, in a series of pyrrolidine (B122466) derivatives, the presence of quaternary stereogenic centers was found to be crucial for anticancer efficacy. nih.gov This highlights that the three-dimensional arrangement of atoms in a molecule is a critical factor for its biological function. The introduction of chiral centers in the pentanamide backbone or on the methoxyphenyl ring of this compound could therefore lead to the discovery of more potent and selective analogs.

Identification of Pharmacophoric Features Essential for Target Binding

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of the pharmacophoric features of this compound derivatives is essential for understanding their mechanism of action and for designing new, more potent compounds.

Pharmacophore models are typically generated based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). nih.govdovepress.com These models define the spatial arrangement of key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For this compound, key pharmacophoric features likely include:

Aromatic Ring: The 3-methoxyphenyl ring can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H group of the amide is a hydrogen bond donor.

Hydrophobic Region: The pentyl chain provides a significant hydrophobic region that can interact with nonpolar pockets in the target.

Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic interactions.

A study on 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) inhibitors developed pharmacophore models that included features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov The successful identification of active compounds using these models highlights the utility of this approach. Similarly, a pharmacophore model for topoisomerase I inhibitors consisted of two hydrogen bond acceptors and one aromatic ring. nih.gov

By analyzing the common features of a series of active this compound analogs, a pharmacophore model can be developed. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. nih.govdovepress.com

Table 3: Common Pharmacophoric Features and Their Potential Roles

| Pharmacophoric Feature | Potential Interaction with Target |

| Aromatic Ring (Methoxyphenyl) | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (Amide C=O) | Hydrogen bonding |

| Hydrogen Bond Donor (Amide N-H) | Hydrogen bonding |

| Hydrophobic Region (Pentyl chain) | Hydrophobic interactions |

| Methoxy Group (-OCH3) | Hydrogen bonding (oxygen), hydrophobic interactions (methyl) |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net The development of a robust QSAR model for this compound derivatives can provide valuable insights into the SAR and can be used to predict the activity of newly designed compounds.

The process of developing a QSAR model typically involves several steps:

Data Set Selection: A diverse set of compounds with known biological activities is required. This set is usually divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric and electrostatic fields). nih.govnih.gov

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F value. nih.gov

For this compound derivatives, a QSAR model could incorporate descriptors related to the length of the alkyl chain, the electronic properties of substituents on the phenyl ring, and steric parameters. For example, a 3D-QSAR study on quinoline (B57606) derivatives identified that electron-withdrawing groups at the para position of an N-aryl ring were favorable for activity. nih.gov Another QSAR study on thromboxane (B8750289) A2 receptor antagonists produced predictive models with good cross-validated and conventional r² values. nih.gov

While a specific QSAR model for this compound is not yet publicly available, the established methodologies provide a clear path for its development. Such a model would be a powerful tool for the rational design of new analogs with improved biological activity.

Drug Design and Optimization Strategies for N 3 Methoxyphenyl Pentanamide Analogues

Principles of Rational Drug Design Applied to the Pentanamide (B147674) Scaffold

Rational drug design is a targeted approach to discovering new medications, beginning with a known biological target. wikipedia.org It involves designing molecules that are complementary in shape and charge to the biomolecular target, thereby modulating its function to achieve a therapeutic benefit. wikipedia.org This process is an integrated effort that includes chemical synthesis, biological activity evaluation, toxicological studies, and understanding the drug's metabolism. bbau.ac.in

The pentanamide scaffold, present in N-(3-methoxyphenyl)pentanamide, serves as a foundational structure for chemical modifications. bbau.ac.inbiosolveit.de The goal of applying rational drug design principles to this scaffold is to improve its potency, selectivity, and pharmacokinetic profile. bbau.ac.in This can involve creating structural analogues to explore structure-activity relationships (SAR), which provides basic information about how chemical modifications influence pharmacological activity. bbau.ac.in

A key aspect of rational drug design is the "hit-to-lead" process. A "hit" is a molecule with reproducible activity in biological assays, and a "lead" is a compound with some pharmacological activity whose structure is a starting point for further chemical refinement. bbau.ac.in For the pentanamide scaffold, this could involve modifying the methoxyphenyl group or the pentyl chain to enhance interactions with the target protein.

The principles of rational drug design are particularly valuable when the three-dimensional structure of the target protein is known, a strategy referred to as receptor-based drug design. drugdesign.org This allows for the precise design of molecules that can optimally interact with the protein's active site. drugdesign.org

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize new drug candidates. gardp.org This method is highly dependent on techniques like X-ray crystallography and NMR spectroscopy to elucidate the target's structure. wikipedia.org

A critical first step in SBDD is the identification and characterization of the target protein's binding site. bbau.ac.in Understanding the three-dimensional arrangement of amino acids in the binding pocket allows for the design of ligands that can fit precisely and form favorable interactions. gardp.org For analogues of this compound, identifying the specific protein target is paramount. While the exact target for this compound is not specified in the provided context, studies on similar pentanamide-based compounds have involved molecular docking simulations with various protein targets, such as those involved in malaria and diabetes. researchgate.netresearchgate.net

For instance, in a study on pyrrolidine-pentanamide derivatives, molecular docking was used to assess their binding affinity to farnesyl pyrophosphate synthase and the Plasmodium falciparum 80S ribosome, both potential anti-malarial targets. researchgate.net Similarly, certain pentanamide-derived sulfonamides were docked with insulin-inhibiting protein receptors. researchgate.netcolab.ws The elucidation of a co-crystal structure, where the ligand is bound to the target protein, provides the most valuable information for guiding further design efforts. gardp.org

De novo drug design algorithms aim to generate novel molecular structures that are predicted to bind to a target protein with high affinity. nih.gov These computational methods can build new ligands from scratch or by combining smaller molecular fragments. researchgate.netnih.gov

Several algorithms have been developed for this purpose. For example, the BREED algorithm automates the process of combining fragments from known ligands to create new inhibitor structures. nih.gov It works by overlaying the structures of known ligands bound to a common target, identifying overlapping bonds, and then swapping the fragments on either side of these bonds to generate new molecules. researchgate.netnih.gov

Another approach is exemplified by AutoGrow, which uses a "growing" strategy. nih.gov It starts with an initial core scaffold and randomly adds molecular fragments to generate a population of novel ligands. nih.gov These generated ligands are then docked into the target protein's receptor, and an evolutionary algorithm selects the best binders to serve as the basis for the next generation of compounds. nih.gov More recent advancements include the use of deep generative models and diffusion models, which can generate ligands by modeling atom types and positions within the target's binding site. arxiv.org These methods have shown success in generating ligands with improved binding affinities. arxiv.org

Target Protein Structure Elucidation for Ligand Design

Fragment-Based Drug Design (FBDD) Methodologies

Fragment-based drug design (FBDD) is an increasingly popular strategy for identifying and developing lead compounds. wikipedia.orgopenaccessjournals.com It begins by screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind, albeit weakly, to the biological target. wikipedia.orgfrontiersin.org These fragments then serve as starting points for building more potent, drug-like molecules. pharmacelera.com

The initial step in FBDD is to screen a fragment library to identify "hits." gardp.org These libraries typically contain a few thousand compounds with molecular weights generally below 300 Da. wikipedia.orgfrontiersin.org The smaller size of fragments allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of larger molecules. pharmacelera.comdrughunter.com

Several biophysical techniques are employed for fragment screening due to the weak binding affinities of the initial hits, which are often in the micromolar to millimolar range. nih.govsartorius.com Commonly used methods include:

Nuclear Magnetic Resonance (NMR) spectroscopy: A powerful and sensitive technique that can detect weak binding interactions and provide structural information about the binding mode. nih.govfrontiersin.org

Surface Plasmon Resonance (SPR): A label-free method that can detect and characterize low-affinity interactions of low-molecular-weight compounds in real-time. sartorius.comzobio.com

X-ray Crystallography: Considered one of the most sensitive methods, it not only detects binding but also reveals the precise three-dimensional binding mode of the fragment, which is crucial for subsequent optimization. crystalsfirst.com

Thermal Shift Assays (TSA): These assays measure the change in a protein's melting temperature upon ligand binding. frontiersin.org

The table below summarizes some of the key techniques used in fragment screening and hit identification.

| Screening Technique | Principle | Advantages | Disadvantages |

| NMR Spectroscopy | Detects changes in the NMR spectrum of the target protein or the fragment upon binding. frontiersin.org | High sensitivity to weak interactions, provides structural information. nih.gov | Requires larger amounts of protein, can be time-consuming. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface when a ligand binds to an immobilized target. sartorius.com | Real-time, label-free, provides kinetic data. sartorius.com | Requires immobilization of the target, potential for non-specific binding. |

| X-ray Crystallography | Determines the three-dimensional structure of the fragment bound to the target protein. crystalsfirst.com | Provides detailed atomic-level information of the binding interaction. crystalsfirst.com | Requires high-quality protein crystals, can be a bottleneck. |

| Thermal Shift Assay (TSA) | Monitors the thermal denaturation of a protein in the presence and absence of a ligand. frontiersin.org | High-throughput, low sample consumption. | Indirect measure of binding, can produce false positives. |